

N-Oxide Abiraterone Sulfate: A Comprehensive Technical Guide to its Discovery and Identification

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Compound of Interest

Compound Name: *N-Oxide abiraterone sulfate*

Cat. No.: *B15141522*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action involves the potent and irreversible inhibition of the enzyme 17α -hydroxylase/C $17,20$ -lyase (CYP17A1), a critical component in the androgen biosynthesis pathway. While abiraterone is the active moiety, its metabolism in vivo leads to the formation of several metabolites. Among these, **N-Oxide abiraterone sulfate** has been identified as one of the two major circulating metabolites in human plasma, the other being abiraterone sulfate.[1] Both are considered pharmacologically inactive.[2] This technical guide provides an in-depth overview of the discovery, identification, and characterization of **N-Oxide abiraterone sulfate**, tailored for professionals in drug development and research.

Discovery and Identification

The initial discovery of **N-Oxide abiraterone sulfate** was a result of extensive metabolite profiling studies during the clinical development of abiraterone acetate. The identification of this metabolite was accomplished through a combination of in vitro and in vivo studies, followed by structural elucidation using advanced analytical techniques.

In vitro studies involving human liver microsomes were instrumental in identifying the metabolic pathways of abiraterone. These studies revealed the formation of various oxidative and conjugated metabolites. Subsequent investigations confirmed that **N-Oxide abiraterone sulfate** is formed through a two-step enzymatic process. First, abiraterone undergoes N-oxidation, followed by sulfation. The enzyme sulfotransferase 2A1 (SULT2A1) is responsible for the sulfation step, while cytochrome P450 3A4 (CYP3A4) is also involved in the overall formation of this metabolite.[\[1\]](#)[\[3\]](#)

The definitive structural confirmation of **N-Oxide abiraterone sulfate** was achieved through the use of high-resolution mass spectrometry (HRMS) and comparison with a synthetically prepared reference standard. The mass spectral data provided the exact molecular weight and fragmentation pattern of the metabolite, which was then matched with the synthesized standard to confirm its chemical structure.

Data Presentation

The following tables summarize the available quantitative data for **N-Oxide abiraterone sulfate** and related compounds.

Table 1: Pharmacokinetic Parameters of Abiraterone and its Major Metabolites

Analyte	Cmax (ng/mL)	Tmax (hr)	AUC (ng·h/mL)	Terminal Half-life (t1/2, hr)	Reference
Abiraterone	90	1.9	503.9 (at 96 hrs)	~12	[4]
Abiraterone Sulfate	10,130 (2931)	-	-	-	[5]
N-Oxide Abiraterone Sulfate	75% reduction with ketoconazole	-	No change with ketoconazole	11.6 to 13.6 (with ketoconazole)	[5]

Note: A complete pharmacokinetic profile for **N-Oxide abiraterone sulfate** is not readily available in the public domain. The data presented reflects the impact of co-administered drugs on its exposure.

Table 2: Relative Abundance and Excretion of Abiraterone Metabolites

Metabolite	Relative Plasma Exposure	Primary Route of Excretion	Percentage of Excreted Dose	Reference
Abiraterone Sulfate	~43%	Feces	-	[1]
N-Oxide Abiraterone Sulfate	~43%	Urine	4.22% of Total Radioactivity	[1]
Unchanged Abiraterone Acetate	-	Feces	~55%	
Unchanged Abiraterone	-	Feces	~22%	

Experimental Protocols

The identification and quantification of **N-Oxide abiraterone sulfate** in biological matrices are primarily achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Quantification of N-Oxide Abiraterone Sulfate in Human Plasma by LC-MS/MS

Objective: To determine the concentration of **N-Oxide abiraterone sulfate** in human plasma samples.

Materials:

- Human plasma samples

- **N-Oxide abiraterone sulfate** reference standard
- Internal standard (e.g., deuterated **N-Oxide abiraterone sulfate**)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges or protein precipitation plates
- LC-MS/MS system (e.g., Triple Quadrupole)

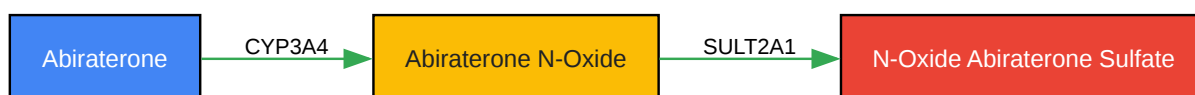
Procedure:

- Sample Preparation (Protein Precipitation): a. To 100 μ L of plasma, add 300 μ L of ACN containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 μ L of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in ACN.
 - Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.

- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for **N-Oxide abiraterone sulfate** and its internal standard. The exact m/z values will depend on the specific instrument and can be optimized using the reference standard.
- Data Analysis:
 - Quantify the concentration of **N-Oxide abiraterone sulfate** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.

Mandatory Visualization

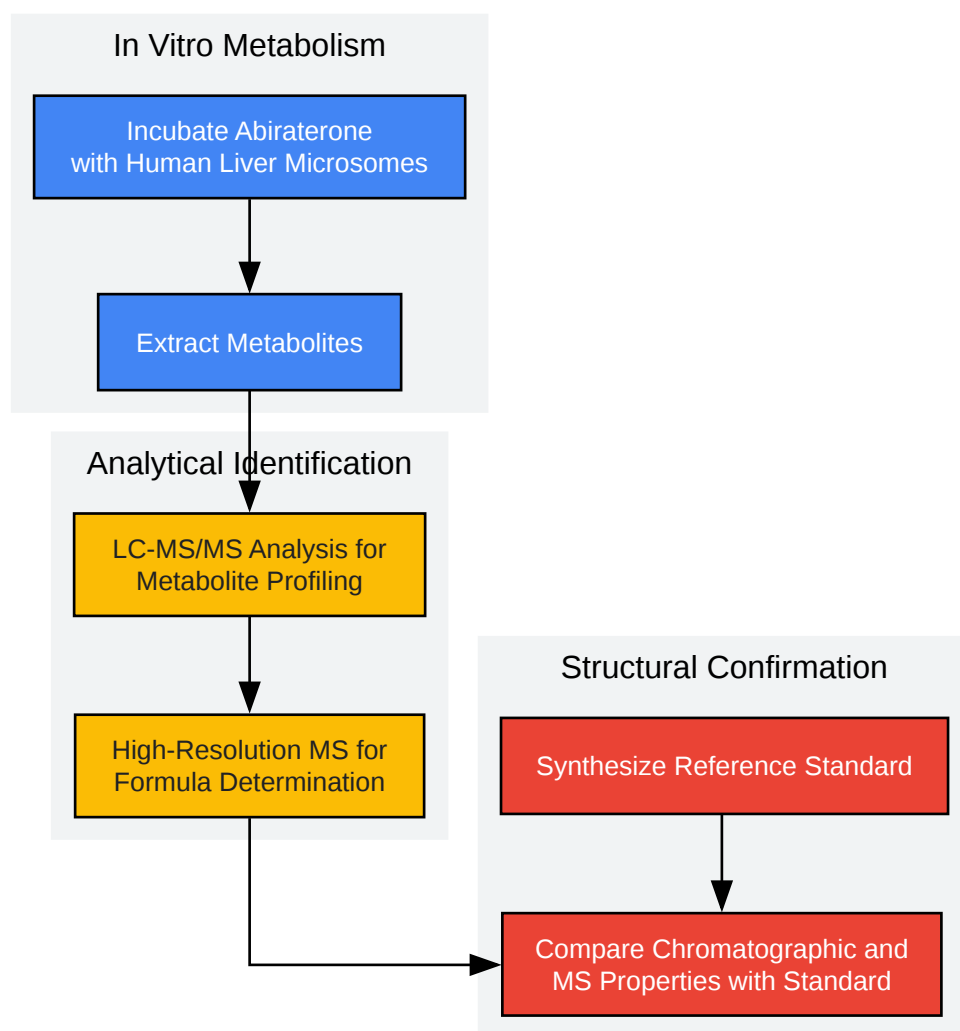
Metabolic Pathway of Abiraterone to N-Oxide Abiraterone Sulfate



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Caption: Metabolic conversion of abiraterone to **N-Oxide abiraterone sulfate**.

Experimental Workflow for Metabolite Identification



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Caption: General workflow for the identification of drug metabolites.

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